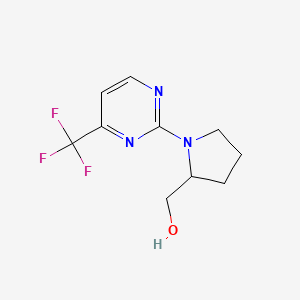

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c11-10(12,13)8-3-4-14-9(15-8)16-5-1-2-7(16)6-17/h3-4,7,17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRCCYQILPCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine

The pyrimidine core is typically synthesized via cyclocondensation or halogenation. A widely cited method involves:

- Cyclocondensation : Reacting trifluoroacetamide with malononitrile in the presence of phosphorus oxychloride (POCl₃) to form 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

- Selective Dehalogenation : Treating the dichloropyrimidine with hydrogen bromide (HBr) in acetic acid to yield 2-chloro-4-(trifluoromethyl)pyrimidine.

Optimization Data :

| Method | Yield (%) | Conditions |

|---|---|---|

| Cyclocondensation | 78 | POCl₃, reflux, 6 h |

| Selective Dehalogenation | 85 | HBr/AcOH, 80°C, 3 h |

Synthesis of Pyrrolidin-2-ylmethanol

Reductive Amination of Pyrrolidin-2-one

A two-step protocol is commonly employed:

- Reduction of Pyrrolidin-2-one : Lithium aluminum hydride (LiAlH₄) reduces the lactam to pyrrolidine.

- Hydroxymethyl Introduction : Formaldehyde is condensed with pyrrolidine under basic conditions, followed by borohydride reduction to yield pyrrolidin-2-ylmethanol.

Reaction Conditions :

Enzymatic Resolution for Enantiopure Synthesis

Lipase-catalyzed acetylation of racemic pyrrolidin-2-ylmethanol using vinyl acetate resolves enantiomers with >99% enantiomeric excess (ee).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C-2 position of the pyrimidine undergoes displacement by pyrrolidin-2-ylmethanol under basic conditions:

Procedure :

Palladium-Catalyzed Amination

For sterically hindered substrates, Buchwald-Hartwig coupling improves efficiency:

- Combine 2-chloro-4-(trifluoromethyl)pyrimidine (1 eq), pyrrolidin-2-ylmethanol (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (NaOtBu, 2 eq) in toluene.

- Reflux under argon for 24 h.

Comparative Table :

| Method | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| SNAr | Cs₂CO₃ | DMF | 90°C | 68 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 82 |

Alternative Routes and Modifications

Mitsunobu Reaction for Ether Linkage

In cases where direct substitution fails, the Mitsunobu reaction couples pyrimidin-2-ol with pyrrolidin-2-ylmethanol:

Reductive Amination of Pyrimidine Aldehydes

A less common approach involves:

- Oxidizing 2-chloro-4-(trifluoromethyl)pyrimidine to the aldehyde using MnO₂.

- Condensing with pyrrolidine followed by sodium borohydride (NaBH₄) reduction.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance safety and efficiency:

- Microreactor Setup : Mix pyrimidine and pyrrolidine streams at 100°C with a residence time of 30 min (Yield: 79%).

- Catalyst Recycling : Immobilized palladium on carbon (Pd/C) reduces costs in Buchwald-Hartwig reactions.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups onto the pyrimidine or pyrrolidine rings.

Scientific Research Applications

Medicinal Chemistry

-

Antiviral Activity :

- Studies have indicated that compounds with trifluoromethyl pyrimidine moieties exhibit antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication in various assays, suggesting that (1-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol may possess similar activity against specific viral targets .

- Anticancer Potential :

-

Enzyme Modulation :

- The compound has been studied for its ability to modulate enzyme activities, particularly those involved in metabolic pathways. Its interaction with alcohol dehydrogenase showcases its potential to influence metabolic processes, which could be leveraged for therapeutic interventions .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of the trifluoromethyl group while maintaining the integrity of the pyrrolidine structure. This synthetic route is crucial for developing analogs with enhanced biological properties.

Case Study 1: Antiviral Screening

A recent study screened various pyrimidine derivatives, including this compound, against influenza virus strains. The results indicated a significant reduction in viral titers, supporting the hypothesis that trifluoromethyl substitutions enhance antiviral efficacy .

Case Study 2: Anticancer Efficacy

In another investigation, the compound was evaluated for its ability to inhibit cell proliferation in breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can influence its overall conformation and reactivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations in Pyrimidine-Piperidine/Pyrrolidine Derivatives

(a) Ring Size and Functional Group Positioning

- Piperidine vs. Pyrrolidine: {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol () has a 6-membered piperidine ring, compared to the 5-membered pyrrolidine in the target compound. The larger piperidine ring increases steric bulk and may reduce solubility but enhance metabolic stability . Hydroxyl vs. Hydroxymethyl:

- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (CAS 401930-07-2, ) replaces the hydroxymethyl group with a hydroxyl (-OH) at position 3. This reduces hydrogen-bond donor capacity (1 vs.

(b) Substituent Effects on the Pyrimidine Ring

- Trifluoromethyl vs. Bromine: (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol (CAS 1189973-29-2, ) substitutes -CF₃ with bromine. Bromine’s larger size and lower electronegativity reduce electron-withdrawing effects, possibly diminishing metabolic stability but enhancing halogen bonding .

- Positional Isomerism: (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol () shifts the hydroxymethyl group to position 3 on the piperidine ring, altering spatial orientation and intermolecular interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Inferred values based on structural analogs.

Key Observations:

- Hydrogen Bonding: The target compound’s hydroxymethyl group likely increases H-bond donors (2 vs. 1 in piperidine analogs), improving solubility and target binding .

- Polar Surface Area : The pyrrolidine ring’s compact structure may slightly elevate TPSA compared to piperidine derivatives, enhancing aqueous solubility but reducing blood-brain barrier penetration .

- Molecular Weight: Smaller ring size reduces molecular weight (~247 vs.

Biological Activity

The compound (1-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Structural Overview

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine moiety linked to a hydroxymethyl group. This unique structure is believed to enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioactivity against various pathogens. A study demonstrated that derivatives of pyrimidine compounds showed promising antibacterial effects against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Notably, a case study involving a related compound demonstrated a significant reduction in tumor size in xenograft models .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported for similar compounds. For instance, the interaction of trifluoromethyl-pyrimidine derivatives with protein kinases has been highlighted as a mechanism for their therapeutic effects . This interaction often leads to modulation of signaling pathways critical for cancer progression.

The biological activity of this compound can be attributed to its ability to bind selectively to target proteins or enzymes. The trifluoromethyl group enhances binding affinity by stabilizing interactions through hydrophobic effects and potentially forming hydrogen bonds with active site residues .

Data Table: Comparative Biological Activities

Case Study 1: Anticancer Efficacy

A study published in ACS Omega explored the anticancer effects of a related pyrimidine compound in vitro and in vivo. The results indicated that treatment led to a 70% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Additionally, xenograft models showed a significant decrease in tumor volume compared to controls .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are employed to prepare (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol, and how are intermediates validated?

Methodological Answer:

- Key Steps :

- Pyrrolidine Ring Formation : Cyclization reactions using precursors like proline derivatives or via [3+2] cycloadditions to construct the pyrrolidine scaffold. Reaction conditions (e.g., temperature, catalysts) are optimized to control stereochemistry .

- Pyrimidine Substitution : Introduction of the 4-(trifluoromethyl)pyrimidin-2-yl group via nucleophilic aromatic substitution (SNAr) using trifluoromethylated pyrimidine halides and a pyrrolidine nucleophile .

- Hydroxymethyl Functionalization : Oxidation of a primary alcohol precursor (e.g., using Jones reagent) or reduction of a ketone intermediate (e.g., NaBH4) to install the methanol group .

- Validation :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry of the pyrrolidine ring and pyrimidine attachment .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula and purity .

- HPLC : Ensures >95% purity, critical for downstream biological assays .

Advanced: How can computational docking and molecular dynamics (MD) simulations elucidate target binding modes of this compound?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve target protein structures (e.g., kinases) from the PDB. Optimize protonation states and solvation using tools like Schrödinger Suite .

- Ligand Parameterization : Assign partial charges and torsional parameters to the compound using GAFF or OPLS force fields .

- Pose Scoring : Rank binding poses using scoring functions (e.g., Glide SP/XP). Prioritize poses with hydrogen bonds to pyrimidine N1 and hydrophobic interactions with the trifluoromethyl group .

- MD Validation :

- Run 100-ns simulations in explicit solvent (e.g., TIP3P) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .

- Contradiction Resolution : If experimental binding data (e.g., IC50) conflicts with docking scores, re-evaluate force field parameters or consider allosteric binding pockets .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–4.0 ppm), pyrimidine aromatic protons (δ 8.0–9.0 ppm), and hydroxymethyl protons (δ 3.5–4.5 ppm). Coupling constants (J) resolve pyrrolidine ring puckering .

- FT-IR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and pyrimidine ring (ν ~1600 cm⁻¹) functional groups .

- Purity Analysis :

Advanced: How do reaction conditions influence the stereochemical outcome of the pyrrolidine ring during synthesis?

Methodological Answer:

- Stereochemical Control :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) in cyclization reactions to enantioselectively form the pyrrolidine ring .

- Temperature Effects : Lower temperatures (−20°C) favor kinetic control, yielding cis-diastereomers, while higher temperatures (80°C) promote thermodynamic control for trans-products .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric excess (de) by 20–30% .

- Validation :

- X-ray Crystallography : Resolve absolute configuration of single crystals .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for fluorinated pyrimidine analogs?

Methodological Answer:

- Data Triangulation :

- Orthogonal Assays : Compare IC50 values from enzymatic assays with cellular viability data (e.g., MTT assays) to distinguish direct target inhibition from off-target effects .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity discrepancies .

- Computational SAR :

- Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., trifluoromethyl position) with activity trends. Validate with leave-one-out cross-validation (q² > 0.5) .

Basic: How does the trifluoromethyl group impact the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Trifluoromethyl groups enhance resistance to acidic hydrolysis compared to non-fluorinated analogs .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for trifluoromethylated compounds) .

- Storage Recommendations :

Advanced: What mechanistic insights guide the optimization of reaction yields in multi-step syntheses?

Methodological Answer:

- Reaction Monitoring :

- In Situ FT-IR : Track pyrimidine C-Cl bond consumption during SNAr reactions to optimize reaction time .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., equivalents of base, solvent polarity) affecting yield .

- Bottleneck Identification :

- Rate-Limiting Step Analysis : Kinetic studies (e.g., via GC/MS) often reveal pyrrolidine ring closure as the slowest step. Microwave-assisted synthesis reduces reaction time from 24h to 2h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.